Lutein F

Description

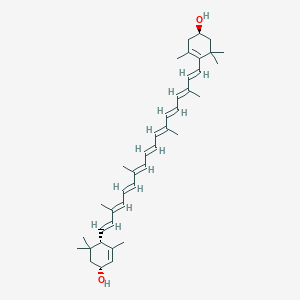

Structure

3D Structure

Properties

Molecular Formula |

C40H56O2 |

|---|---|

Molecular Weight |

568.9 g/mol |

IUPAC Name |

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+,37+/m0/s1 |

InChI Key |

KBPHJBAIARWVSC-WTAPCXIZSA-N |

SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |

Synonyms |

eta,epsilon-Carotene-3, 3'-Diol, (3R,3'R,6'S)- beta,epsilon-Carotene-3,3'-diol, (3S,3'R,6'S)- gamma Lutein Lutein Lutein F Lutein G Lutein, gamma |

Origin of Product |

United States |

Biosynthesis Pathways of Lutein F

Fundamental Enzymatic Steps in Lutein (B1675518) Biosynthesis

The biosynthesis of lutein involves a series of enzymatic transformations, beginning with the cyclization of lycopene (B16060) and culminating in specific hydroxylation reactions.

Lycopene Cyclization to Alpha-Carotene and Beta-Carotene Branches

Lycopene, a linear C40 carotenoid, represents a pivotal branching point in the carotenoid biosynthesis pathway aocs.orgmdpi.comfrontiersin.org. Its cyclization leads to two distinct branches: one forming carotenoids with two beta (β) rings, and the other leading to alpha (α)-carotene, the direct precursor for lutein aocs.orgmdpi.com.

Beta-Carotene Branch: In this branch, a single enzyme, lycopene beta-cyclase (LCY-B), introduces a β-ring at both ends of lycopene, resulting in the formation of β-carotene through a sequential two-step reaction aocs.orgmdpi.com. LCY-B exhibits strong activity in forming two β-rings mdpi.com.

Alpha-Carotene Branch: The pathway leading to lutein requires the combined action of two cyclases: lycopene epsilon-cyclase (LCY-E) and lycopene beta-cyclase (LCY-B) aocs.orgmdpi.comoup.com. LCY-E catalyzes the formation of an epsilon (ε)-ring at one end of lycopene, producing delta-carotene (B162405) (δ-carotene) mdpi.comoup.com. Subsequently, LCY-B adds a β-ring to the other end of δ-carotene, yielding α-carotene (β,ε-carotene) aocs.orgmdpi.comoup.com. This asymmetric cyclization is crucial for the formation of α-carotene, which serves as the precursor for lutein mdpi.comfrontiersin.org. The relative activities of LCY-B and LCY-E are critical in determining the proportion of lycopene channeled into these two branches aocs.org.

Hydroxylation of Alpha-Carotene and Zeinoxanthin (B1232132) to Lutein

Following the formation of α-carotene, specific hydroxylation reactions convert it into lutein. This process involves the addition of hydroxyl groups to the C-3 positions of both the β-ring and the ε-ring of α-carotene oup.compnas.orgpnas.org.

The hydroxylation occurs in a two-step process:

Alpha-Carotene to Zeinoxanthin: Alpha-carotene is first hydroxylated at its β-ring to form zeinoxanthin (β,ε-carotene with a hydroxylated β-ring) aocs.orgpnas.orgresearchgate.net. This step is primarily catalyzed by the cytochrome P450 enzyme CYP97A3 (also known as LUT5 in Arabidopsis thaliana) pnas.orgpnas.orgwww.gov.uknih.gov. While CYP97A3 has major in vivo activity towards the β-ring of α-carotene, it can also have minor activity on β-rings of β,β-carotenoids pnas.orgwww.gov.uk.

Zeinoxanthin to Lutein: Zeinoxanthin is then further hydroxylated at its ε-ring to produce lutein (β,ε-carotene-3,3′-diol) aocs.orgoup.compnas.orgresearchgate.net. This second hydroxylation step is catalyzed by another cytochrome P450 enzyme, CYP97C1 (also known as LUT1 in Arabidopsis thaliana) pnas.orgpnas.orgresearchgate.net. CYP97C1 is specific for the ε-ring hydroxylation pnas.orgpnas.org.

These two P450 monooxygenases, CYP97A3 and CYP97C1, work synergistically to drive the dihydroxylation of α-carotene to produce lutein, introducing chirality at the C-3 atom of both rings in a pro-3R–stereospecific manner pnas.orgnih.gov.

Precursor Metabolites and Regulatory Enzymes in Lutein Biosynthesis

The entire carotenoid biosynthesis pathway, including lutein production, relies on specific precursor metabolites and is meticulously controlled by a suite of dedicated enzymes.

Methylerythritol Phosphate (B84403) (MEP) Pathway Contribution

The foundational precursors for carotenoid biosynthesis, including lutein, are the five-carbon (C5) units isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) researchgate.netfrontiersin.org. In higher plants, algae, and many bacteria, these isoprenoid precursors are primarily supplied by the methylerythritol phosphate (MEP) pathway, which operates in plastids frontiersin.orgwikipedia.orgacs.orgresearchgate.netacs.orgfrontiersin.org.

The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), catalyzed by DXP synthase (DXS) frontiersin.org. DXP is then converted to MEP by DXP reductoisomerase (DXR) frontiersin.org. Subsequent enzymatic steps convert MEP into IPP and DMAPP frontiersin.org. These C5 units are then condensed to form geranylgeranyl diphosphate (B83284) (GGPP), a C20 precursor, which is the direct precursor for phytoene, the first C40 carotenoid, marking the committed step in carotenoid biosynthesis frontiersin.orgresearchgate.netfrontiersin.orgontosight.ai. The MEP pathway is a crucial source of precursors for carotenoids and chlorophylls (B1240455) frontiersin.org.

Key Enzymes and Their Specificities in Lutein Production (e.g., CYP97A3, CYP97C1, LCY-E, LCY-B)

The specificity and coordinated action of key enzymes define the lutein biosynthesis pathway. These enzymes are nuclear-encoded but localized in plastids where carotenoid synthesis occurs aocs.org.

Table 1: Key Enzymes in Lutein Biosynthesis and Their Specificities

| Enzyme Name | Abbreviation | Primary Function in Lutein Biosynthesis | Specificity | References |

| Lycopene epsilon-cyclase | LCY-E (ε-CYC) | Catalyzes the formation of an ε-ring from lycopene, leading to δ-carotene, a precursor to α-carotene. | Introduces one ε-ring to lycopene; crucial for the α-carotene branch. | aocs.orgmdpi.comoup.comoup.comfrontiersin.orgajol.info |

| Lycopene beta-cyclase | LCY-B (β-CYC) | Catalyzes the formation of β-rings from lycopene. Works with LCY-E to form α-carotene; also forms β-carotene. | Introduces β-rings; involved in both α-carotene and β-carotene synthesis. | aocs.orgmdpi.comoup.comoup.comnih.govoup.com |

| Cytochrome P450 97A3 | CYP97A3 (LUT5) | Hydroxylates the β-ring of α-carotene to produce zeinoxanthin. | Primarily acts on the β-ring of α-carotene; also minor activity on β-rings of β-carotene. | pnas.orgpnas.orgwww.gov.uknih.govnih.govoup.com |

| Cytochrome P450 97C1 | CYP97C1 (LUT1) | Hydroxylates the ε-ring of zeinoxanthin to produce lutein. | Specific for the ε-ring of α-carotene and zeinoxanthin. | pnas.orgpnas.orgresearchgate.netnih.gov |

The combined action of LCY-E and LCY-B is essential for the production of α-carotene from lycopene, representing a critical branching point in the carotenoid pathway aocs.orgmdpi.comoup.com. Subsequently, CYP97A3 and CYP97C1 work in synergy to perform the stereospecific dihydroxylation of α-carotene to yield lutein pnas.orgoup.com. Research indicates that for α-carotene to be fully hydroxylated to form lutein, the CYP97 enzymes must be coexpressed oup.com.

Genetic Regulation of Lutein Biosynthesis

The biosynthesis of lutein is a highly regulated process in plants, influenced by various internal and external factors. The expression of genes encoding the key enzymes in the MEP pathway and the downstream carotenoid pathway, including those for lutein synthesis, is subject to genetic control.

Factors such as light intensity, developmental stages of the plant, and nutrient availability are known to influence the regulation of lutein biosynthesis ontosight.ai. For instance, light is an important cue that stimulates both plastid development and carotenoid biosynthesis researchgate.net. Transcriptional regulation plays a significant role, with the expression levels of genes like LCY-E, LCY-B, CYP97A3, and CYP97C1 being modulated to control the flux through the pathway and the accumulation of specific carotenoids oup.comnih.govoup.com. For example, studies have shown that manipulating the expression of DcCYP97C1 in carrots can significantly influence carotenoid flux and lutein production researchgate.net. Similarly, overexpression of the LCY-E gene has been shown to enhance lutein content in microalgae frontiersin.orgfrontiersin.org. The coordinated regulation of these genes ensures the appropriate levels of lutein required for plant physiological functions, such as light harvesting and photoprotection pnas.org.

Gene Expression Profiles in Lutein F Accumulation

Research into the accumulation of lutein has involved the analysis of gene expression profiles to identify key regulatory elements. In yellow taproot mutants of carrots, transcriptome and re-sequencing analyses revealed the involvement of photosynthesis-related genes in lutein accumulation. A study identified 19 photosynthesis-related differentially expressed genes (DEGs), with 6 of these exhibiting nonsynonymous mutations, including PSAL, PSB27-1, psbB, and three homologs of LHCB1.3. mdpi.com Additionally, the Lut 5 gene, which is known to regulate lutein content in carrot roots, also showed nonsynonymous mutations in these mutants and was significantly differentially expressed during lutein accumulation. mdpi.com

In the context of lutein biosynthesis, the transcript levels of several carotenoid biosynthetic genes have been quantified using techniques such as TaqMan real-time PCR. These genes include β-cyclase, ε-cyclase, B1, B2, LUT1, and LUT5, providing insights into their expression patterns during lutein synthesis. pnas.org

Mutational Analysis of Lutein F Biosynthetic Genes

Mutational analysis has been instrumental in elucidating the roles of specific genes in the lutein biosynthetic pathway. In Arabidopsis, knockout mutant alleles of CYP97C1 (designated lut1-4) and CYP97A3 (designated lut5-1) have been characterized. pnas.org The lut5-2 allele, a missense mutant, was identified through HPLC screening after targeting induced local lesions in genomes (TILLING). pnas.org Furthermore, double mutants like lut5-1lut1-4 have been generated to study synergistic effects. pnas.org Overexpression of Lut 5 (CYP97A3) in transgenic orange carrots has been shown to significantly reduce carotenoid levels in roots, indicating its regulatory role in lutein accumulation. mdpi.com

Random mutagenesis techniques, utilizing chemical mutagens and UV-irradiance, have been employed to develop lutein-rich algal mutants. For instance, Chlorella sorokiniana mutants with high lutein yields were obtained through random mutagenesis with N-methyl-N'-nitro-nitrosoguanidine (MNNG). mdpi.com Similarly, a Chromochloris zofingiensis mutant with a dysfunctional BKT1 gene was isolated after MNNG mutagenesis, leading to increased levels of lutein, zeaxanthin (B1683548), and β-carotene. mdpi.com

Table 1: Examples of Mutational Analysis in Lutein Biosynthesis

| Organism | Gene/Locus | Mutation Type | Effect on Lutein/Carotenoids | Source |

| Arabidopsis | CYP97C1 | T-DNA knockout | Affects lutein synthesis (part of LUT1 locus) | pnas.org |

| Arabidopsis | CYP97A3 | T-DNA knockout | Affects lutein synthesis (part of LUT5 locus) | pnas.org |

| Carrot | Lut 5 | Nonsynonymous | Regulates lutein content; overexpression reduces carotenoids | mdpi.com |

| C. sorokiniana | N/A | MNNG mutagenesis | Increased lutein content (up to 7.0 mg/g) | mdpi.com |

| C. zofingiensis | BKT1 | MNNG mutagenesis | Increased lutein (13.81 ± 1.23 mg/g), zeaxanthin, β-carotene | mdpi.com |

Metabolic Fate and Derivatives of Lutein F

In Vivo Biotransformation Pathways of Lutein (B1675518) F

The in vivo biotransformation of Lutein involves several key enzymatic and non-enzymatic reactions, including oxidation, isomerization, and enzymatic modifications.

Lutein, possessing a polyene chain, is susceptible to oxidative degradation, leading to the formation of various oxidation products wikipedia.org. This susceptibility stems from its conjugated double bond system, which can react with reactive oxygen species (ROS). The oxidative metabolism of Lutein can result in the cleavage of its polyene chain, forming shorter-chain apocarotenoids. For instance, studies have identified several hydroxylated and oxidized metabolites of Lutein. These oxidation products can include epoxides, carbonyl compounds, and compounds with truncated carbon skeletons. The formation of these products is influenced by factors such as oxidative stress levels and the presence of antioxidant enzymes.

Lutein exists in various stereoisomeric and geometrical forms, and these can interconvert in vivo wikipedia.org. The principal natural stereoisomer of Lutein is (3R,3′R,6′R)-beta,epsilon-carotene-3,3′-diol wikipedia.org. However, during processing, storage, and within biological systems, Lutein can undergo isomerization, particularly from its all-trans form to various cis-isomers. This isomerization can be influenced by heat, light, and acidic conditions wikipedia.org. For example, 9-cis-Lutein and 13-cis-Lutein are common geometrical isomers observed. Furthermore, Lutein is isomeric with zeaxanthin (B1683548), and these two xanthophylls can be interconverted in the body through an intermediate called meso-zeaxanthin (B1235934) wikipedia.org. This interconversion highlights the dynamic nature of Lutein's structure within biological matrices wikipedia.org.

Table 1: Common Isomers of Lutein

| Isomer Type | Description |

| All-trans-Lutein | The most prevalent natural form, characterized by all double bonds in trans configuration. wikipedia.org |

| 9-cis-Lutein | A geometrical isomer with a cis configuration at the 9-position. |

| 13-cis-Lutein | A geometrical isomer with a cis configuration at the 13-position. |

| Meso-zeaxanthin | An intermediate formed during the interconversion of Lutein and Zeaxanthin. wikipedia.org |

Enzymatic modifications play a significant role in the biotransformation of Lutein. One of the most prominent enzymatic modifications is esterification. In plants, Lutein is often present as fatty-acid esters, with one or two fatty acids bound to its two hydroxyl groups wikipedia.org. In humans, dietary Lutein esters are hydrolyzed by esterases in the digestive tract to release free Lutein, which is then absorbed. However, re-esterification can occur in the intestinal cells and liver, forming Lutein esters that are incorporated into chylomicrons and transported in the bloodstream.

Dehydration is another potential enzymatic modification, though less commonly emphasized for Lutein in comparison to other carotenoids. While direct enzymatic dehydration of Lutein to anhydro-Lutein is not as widely documented as esterification, the metabolic pathways of carotenoids can involve complex transformations that might indirectly lead to such products or related compounds under specific physiological conditions.

Identification of Lutein F Metabolites in Biological Matrices

The identification of Lutein metabolites in various biological matrices, such as plasma, serum, tissues (e.g., retina, liver), and urine, is crucial for understanding its bioavailability and physiological roles. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are commonly employed for this purpose.

Research has identified several metabolites of Lutein in human plasma and tissues. These include oxidized products, such as 3'-dehydro-Lutein, and various apocarotenoids resulting from oxidative cleavage of the polyene chain. For instance, studies have detected C30- and C27-apocarotenoids of Lutein in human serum, indicating significant oxidative metabolism. The presence of these metabolites suggests that Lutein undergoes extensive biotransformation following absorption.

Table 2: Identified Lutein Metabolites in Biological Matrices

| Metabolite Type | Examples/Characteristics | Biological Matrix |

| Oxidation Products | Hydroxylated and oxidized forms, epoxides, carbonyl compounds, truncated apocarotenoids (e.g., C30, C27) | Plasma, Serum, Tissues |

| Isomers | 9-cis-Lutein, 13-cis-Lutein, meso-zeaxanthin wikipedia.org | Plasma, Tissues (e.g., macula) |

| Esterified Forms | Lutein monoesters and diesters with various fatty acids wikipedia.org | Intestinal cells, Liver, Chylomicrons |

Research on Structural Derivatives and Analogues of Lutein F

Research into structural derivatives and analogues of Lutein aims to understand how modifications to its chemical structure impact its biological activity, stability, and bioavailability. This area of study often involves synthesizing new compounds or identifying naturally occurring variants that share structural similarities with Lutein.

Examples of structural derivatives and analogues include various isomers (as discussed in 3.1.2), and compounds with modifications to the end rings or the polyene chain. The synthesis of Lutein analogues with enhanced stability against oxidation or improved solubility is an active area of research, particularly for applications in functional foods and supplements. Studies also investigate the biological activities of these derivatives, such as their antioxidant capacity and their ability to accumulate in specific tissues like the macula.

Cellular and Molecular Mechanisms of Lutein F Action

Lutein (B1675518) as a Modulator of Cellular Redox Homeostasis

Lutein's capacity to modulate cellular redox homeostasis is a cornerstone of its protective effects. This involves both direct scavenging of reactive oxygen species (ROS) and the indirect regulation of endogenous antioxidant enzyme systems.

Reactive Oxygen Species (ROS) Scavenging by Lutein

Lutein, owing to its unique chemical structure featuring conjugated double bonds and hydroxyl groups, acts as a powerful antioxidant by directly neutralizing free radicals and reactive oxygen species (ROS) explorationpub.comphcogj.comdrugbank.com. Research has demonstrated lutein's ability to scavenge various types of ROS both in vitro and in vivo. For instance, studies have shown that lutein effectively scavenges superoxide (B77818) radicals (O₂•⁻), hydroxyl radicals (OH•), and singlet oxygen (¹O₂) nih.govoatext.compublish.csiro.auplos.orgniscpr.res.inresearchgate.net.

Quantitative data from in vitro studies highlight lutein's scavenging efficiency. For example, lutein demonstrated a greater capacity for scavenging hydroxyl and superoxide radicals compared to β-carotene at the same concentration publish.csiro.au. The concentration needed for 50% inhibition (IC50) for various radicals illustrates its potency:

| Reactive Oxygen Species (ROS) / Radical | IC50 (µg/mL) | Reference |

| Hydroxyl radicals (OH•) | 1.75 | niscpr.res.inresearchgate.net |

| Superoxide radicals (O₂•⁻) | 21 | niscpr.res.inresearchgate.net |

| Nitric oxide radicals | 3.8 | niscpr.res.inresearchgate.net |

| 2,2-diphenyl-1-picryl hydrazyl (DPPH) | 35 | niscpr.res.inresearchgate.net |

| Lipid peroxidation | 2.2 | niscpr.res.inresearchgate.net |

In vivo studies further support these findings. Oral administration of lutein in mice significantly inhibited superoxide generation in macrophages in a dose-dependent manner, with inhibitions of 34.18%, 64.32%, and 70.22% at doses of 50, 100, and 250 mg/kg body weight, respectively niscpr.res.inresearchgate.net. This direct ROS scavenging ability contributes significantly to lutein's protective effects against oxidative stress-induced cellular damage plos.org.

Regulation of Antioxidant Enzyme Systems by Lutein

Beyond direct scavenging, lutein also modulates cellular redox homeostasis by regulating the activity and expression of endogenous antioxidant enzyme systems. Lutein has been shown to upregulate the levels of crucial antioxidant enzymes, thereby enhancing the cell's intrinsic defense mechanisms against oxidative stress nih.govnih.govresearchgate.net.

Key antioxidant enzymes influenced by lutein include:

Superoxide Dismutase (SOD): Lutein treatment has been consistently shown to increase SOD activity and expression phcogj.comnih.govniscpr.res.inresearchgate.netnih.govspandidos-publications.com. For instance, in intestinal epithelial cells, lutein pre-treatment significantly upregulated SOD expression, even to levels higher than control cells plos.org.

Catalase (CAT): Similar to SOD, lutein enhances CAT activity, contributing to the detoxification of hydrogen peroxide phcogj.comnih.govniscpr.res.inresearchgate.netnih.govspandidos-publications.com.

Glutathione (B108866) Peroxidase (GPx) and Glutathione S-Transferase (GST): Lutein administration has been observed to increase the activity of these enzymes, which are critical for glutathione-mediated detoxification processes phcogj.comnih.govniscpr.res.inresearchgate.netresearchgate.netmdpi.com.

Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1): These are major cytoprotective enzymes, and lutein has been shown to induce their expression, primarily through the activation of the Nrf2 pathway explorationpub.comnih.govresearchgate.netspandidos-publications.commdpi.comresearchgate.netfrontiersin.orgmdpi.com.

A study on mice demonstrated that oral administration of lutein for one month significantly increased the activity of catalase, superoxide dismutase, glutathione reductase, and glutathione levels in both blood and liver. Additionally, glutathione peroxidase and glutathione-S-transferase activities were found to increase in liver tissue phcogj.comniscpr.res.inresearchgate.net. This upregulation of antioxidant enzymes by lutein provides robust protection against oxidative damage in various tissues nih.govnih.gov.

Lutein Modulation of Cellular Signaling Pathways

Lutein's biological effects extend beyond direct antioxidant activity to intricate modulation of cellular signaling pathways, influencing cellular responses related to oxidative stress, inflammation, and cell survival.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation by Lutein

One of the pivotal mechanisms by which lutein exerts its cytoprotective effects is through the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway explorationpub.comnih.govnih.govresearchgate.netspandidos-publications.commdpi.comresearchgate.netfrontiersin.orgmdpi.comkjpp.netmnba-journal.com. Nrf2 is a master regulator of cellular resistance to oxidants, controlling the expression of numerous antioxidant and detoxifying genes researchgate.netfrontiersin.org.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which promotes its proteasomal degradation explorationpub.comspandidos-publications.comfrontiersin.org. Upon exposure to oxidative stress or electrophilic agents, lutein facilitates the dissociation of Nrf2 from Keap1 explorationpub.comnih.govresearchgate.netmdpi.com. This dissociation allows Nrf2 to translocate into the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the antioxidant response element (ARE) sequences in the promoter regions of target genes explorationpub.comnih.govresearchgate.netmdpi.comfrontiersin.org.

Activation of the Nrf2/ARE pathway by lutein leads to the transcriptional upregulation of a battery of cytoprotective genes, including:

Heme Oxygenase-1 (HO-1) explorationpub.comnih.govresearchgate.netspandidos-publications.commdpi.comresearchgate.netfrontiersin.orgmdpi.comkjpp.net

NAD(P)H Quinone Oxidoreductase 1 (NQO1) explorationpub.comnih.govresearchgate.netspandidos-publications.commdpi.comresearchgate.netfrontiersin.orgmdpi.com

Glutathione S-Transferase (GST) nih.govresearchgate.netmdpi.com

Superoxide Dismutase (SOD) nih.govresearchgate.netmdpi.com

Catalase (CAT) nih.govresearchgate.netmdpi.com

Glutathione Peroxidase (GPx) nih.govresearchgate.netmdpi.com

Studies have shown that lutein boosts the nuclear translocation of Nrf2 and upregulates HO-1 expression in various cell types, such as HT22 cells and retinal pigment epithelial cells spandidos-publications.comfrontiersin.org. This activation of the Nrf2 pathway by lutein is a crucial mechanism for enhancing the cellular antioxidant defense system and mitigating oxidative damage nih.govnih.govresearchgate.net.

Inhibition of Nuclear Factor-kappa B (NF-kB) Pathway by Lutein

Lutein exhibits significant anti-inflammatory effects largely through its ability to inhibit the Nuclear Factor-kappa B (NF-kB) signaling pathway explorationpub.comphcogj.comnih.govnih.govresearchgate.netmdpi.comresearchgate.netmdpi.comkjpp.netmdpi.comnih.gov. NF-kB is a redox-sensitive transcription factor that plays a central role in initiating and propagating inflammatory responses by regulating the expression of numerous pro-inflammatory genes explorationpub.comnih.govmdpi.com.

In its inactive state, NF-kB is typically sequestered in the cytoplasm by inhibitory IκB proteins mdpi.com. Upon activation by inflammatory stimuli or oxidative stress, IκB proteins are phosphorylated and degraded, allowing NF-kB to translocate to the nucleus and activate gene transcription explorationpub.commdpi.com.

Lutein has been shown to directly reduce the activation of NF-kB and inhibit its nuclear translocation explorationpub.commdpi.commdpi.com. This inhibition leads to a significant downregulation of NF-kB-dependent gene expression, including various pro-inflammatory mediators and enzymes such as:

Tumor Necrosis Factor-α (TNF-α) explorationpub.comphcogj.comnih.govresearchgate.netmdpi.comresearchgate.netmdpi.comnih.gov

Interleukin-1β (IL-1β) explorationpub.comphcogj.comnih.govresearchgate.netmdpi.comresearchgate.netmdpi.com

Interleukin-6 (IL-6) nih.govresearchgate.netmdpi.comresearchgate.netmdpi.com

Cyclooxygenase-2 (COX-2) explorationpub.comphcogj.comnih.govresearchgate.netmdpi.comkjpp.netmdpi.comsciencebasedhealth.com

Inducible Nitric Oxide Synthase (iNOS) explorationpub.comphcogj.comnih.govresearchgate.netmdpi.commdpi.com

Monocyte Chemoattractant Protein-1 (MCP-1) nih.govresearchgate.netmdpi.com

For instance, in LPS-stimulated macrophages, lutein reduced intracellular H₂O₂ formation and suppressed the NF-kB-regulated inflammatory genes explorationpub.com. Lutein also suppressed LPS-induced NF-kB activation in correlation with its inhibitory effect on IκB kinase (IKK) activation, IκB degradation, and nuclear translocation of NF-kB explorationpub.com. This comprehensive inhibition of the NF-kB pathway underscores lutein's potent anti-inflammatory capabilities explorationpub.comphcogj.commdpi.com.

Impact on STAT3 and ERK Signaling by Lutein

Lutein's modulatory effects extend to other critical signaling pathways, including Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular Signal-regulated Kinase (ERK).

STAT3 Signaling: Lutein has been reported to inhibit the activation of STAT3, a pathway often implicated in inflammation, cell proliferation, and survival explorationpub.comnih.govresearchgate.netmdpi.commnba-journal.comnih.gov. STAT3 can be activated by inflammatory cytokines, and its excessive activation can lead to a vicious cycle that exacerbates pathological conditions nih.gov. Lutein may suppress the direct pathway of STAT3 phosphorylation and activation by reducing ROS levels explorationpub.comnih.govresearchgate.netnih.gov. By inhibiting STAT3 activation, lutein contributes to the suppression of inflammatory responses and helps prevent tissue damage, particularly in conditions linked to oxidative stress and inflammation explorationpub.commnba-journal.comnih.gov.

ERK Signaling: Lutein also impacts the Extracellular Signal-regulated Kinase (ERK) pathway, a member of the mitogen-activated protein kinase (MAPK) family explorationpub.comnih.govmdpi.commnba-journal.comnih.gov. Studies suggest that lutein can activate ERK, which in turn may phosphorylate Nrf2 and promote its nuclear translocation, thereby inducing the expression of Nrf2-driven antioxidant enzymes explorationpub.comnih.govmdpi.com. This indicates a potential interplay where lutein's modulation of ERK contributes to its antioxidant effects by facilitating Nrf2 activation explorationpub.commdpi.commnba-journal.com. Furthermore, in certain contexts, such as diabetic retina models, lutein has been observed to suppress the chronic activation of ERK, linking its anti-oxidative and anti-inflammatory actions to the protection of neuronal activity mnba-journal.comnih.gov.

These multifaceted interactions with cellular signaling pathways highlight lutein's comprehensive role in maintaining cellular health and combating oxidative stress and inflammation.

Interactions of Lutein F with Cellular Membranes and Structures

Lutein F, being an amphipathic molecule with polar hydroxyl groups at both ends, exhibits a high solubility in membranes, allowing it to significantly influence membrane properties. explorationpub.comexplorationpub.commdpi.com

The presence of Lutein F within cellular membranes can profoundly affect their fluidity and stability. explorationpub.comexplorationpub.commdpi.comnih.govnih.govrsc.orgbibliotekanauki.pl Due to its membrane-spanning configuration, Lutein F can decrease the fluidity of the membrane interior and increase the order of alkyl chains within the membrane center. bibliotekanauki.plnih.gov This effect is similar to that of cholesterol, contributing to the organization across the lipid bilayer. nih.govmdpi.com Research on liposomes, artificial membranous vesicles, has shown that Lutein F at concentrations of 1% and 2% can stabilize the membrane, leading to less fluidizing properties in both the headgroup region and the hydrophobic core. capes.gov.br However, at higher concentrations (e.g., 5% and 10%), this stabilizing role may not be as pronounced or could even exhibit an opposite effect. capes.gov.br The ability of Lutein F to influence membrane stability is also linked to its protective role against oxidative degradation, particularly for highly unsaturated lipids within membranes. explorationpub.commdpi.complos.org

Lutein F adopts a membrane-spanning configuration within lipid bilayers, with its polar hydroxyl groups typically assuming a perpendicular or semi-perpendicular orientation. explorationpub.comexplorationpub.comrsc.orgmdpi.com This orientation allows the molecule to anchor in the opposite polar regions of the membrane while spanning the hydrophobic core. rsc.orgmdpi.com While a transmembrane position is general, experimental and computational studies also indicate that Lutein F can locate horizontally below the bilayer interface, a characteristic not observed for its isomer zeaxanthin (B1683548). frontiersin.orgresearchgate.netnih.gov

Lutein F exhibits preferential localization in specific membrane domains, particularly those rich in polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA). explorationpub.commdpi.comnih.govnih.govplos.orgmdpi.comlongdom.org This strategic positioning allows Lutein F to effectively prevent the oxidation of these vulnerable lipids, thereby enhancing its antioxidant activity in these regions. mdpi.comnih.govplos.orgmdpi.comlongdom.org This co-localization is considered ideal for its protective action against lipid peroxidation. longdom.org

Molecular Interactions of Lutein F with Biomolecules

Lutein F forms various molecular interactions with biomolecules, particularly proteins, which are crucial for its transport, stability, and biological functions.

Lutein F's interactions with specific proteins are vital for its absorption, distribution, and protective effects within biological systems.

StARD3 Steroidogenic acute regulatory domain-containing protein 3 (StARD3), also known as MLN64, has been identified as a human retinal Lutein F-binding protein. mdpi.comfrontiersin.orgnih.govebi.ac.uknih.gov StARD3 binds free Lutein F with high affinity (KD = 0.45 µM) and specificity, a binding affinity that has not been surpassed by any other protein described for Lutein F to date. frontiersin.orgnih.govnih.gov The binding site for Lutein F is located within the C-terminal START domain of StARD3, which features a tunnel-like hydrophobic cavity capable of accommodating lipid molecules. frontiersin.orgebi.ac.uk StARD3 is implicated in the uptake and intracellular transport of Lutein F, particularly in the liver, contributing to the regulation of oxidative stress and inflammation. frontiersin.org

Caseins Lutein F interacts with caseins, a family of phosphoproteins found in milk, including sodium caseinate (NaCas) and native casein micelles (PPCN). isnff-jfb.comnih.govresearchgate.net These interactions are predominantly driven by hydrophobic forces, which is attributed to the long hydrocarbon chain of Lutein F. isnff-jfb.comnih.gov The binding of Lutein F to caseins significantly improves its aqueous solubility and enhances its chemical stability. isnff-jfb.comnih.govufmg.br Studies indicate that Lutein F interacts with caseins at a single binding site, with a binding constant (Kb) of approximately 105 M-1, irrespective of the casein's supramolecular structure. nih.govresearchgate.net Furthermore, caprine (goat) caseins have demonstrated a higher capacity and affinity for binding Lutein F compared to bovine caseins, leading to greater chemical stability and solubility of Lutein F in emulsions. isnff-jfb.com

Whey Protein Isolate (WPI) Whey protein isolate (WPI), a mixture of globular proteins, also forms stable non-covalent complexes with Lutein F, primarily through hydrophobic interactions. isnff-jfb.comufmg.brnih.govmdpi.comresearchgate.net This complex formation contributes to the improved aqueous solubility and enhanced stability of Lutein F, protecting it from degradation. isnff-jfb.comufmg.brmdpi.com Bovine serum albumin (BSA), a major component of WPI, has been shown to bind Lutein F. This binding is entropically driven, and Lutein F preferentially binds to site III of BSA. ufmg.br The interaction between Lutein F and WPI or sodium caseinate has been shown to increase the carotenoid's stability, with the casein complex often exhibiting higher stability than the WPI complex. ufmg.br

Beyond specific binding proteins, Lutein F forms non-covalent complexes with a variety of other macromolecules, particularly other proteins. isnff-jfb.comtandfonline.com These interactions are largely driven by hydrophobic effects due to the lipophilic nature of Lutein F. isnff-jfb.com The formation of such complexes is crucial for improving the aqueous solubility of Lutein F, which is otherwise largely insoluble in water, and for protecting it from oxidative degradation. wikipedia.orgisnff-jfb.comtandfonline.comwsu.edu The complexation of Lutein F with macromolecules can also lead to noticeable changes in its spectroscopic properties, such as shifts in absorption peaks. tandfonline.com

Advanced Methodologies for Lutein F Research

Extraction and Sample Preparation Techniques for Lutein (B1675518) F Analysis

Effective extraction and meticulous sample preparation are foundational steps in Lutein F analysis, ensuring high recovery and purity for subsequent quantification and identification.

Solvent-Based Extraction Optimization

Solvent-based extraction remains a widely employed method for isolating Lutein F from its natural sources. The choice of solvent and optimization of extraction parameters are critical for maximizing yield and purity. Common solvents include acetone (B3395972), ethanol (B145695), dichloromethane, methanol (B129727), n-hexane, dimethyl ether, octane, petroleum ether, chloroform, tetrahydrofuran (B95107) (THF), ethyl acetate, and isopropanol. mdpi.comnih.govmdpi.comacs.orgwjpmr.com

Research has focused on optimizing various parameters to enhance extraction efficiency. For instance, in microwave-assisted binary phase solvent extraction (MABS) from Scenedesmus sp., optimal conditions yielded 11.92 mg/g of Lutein F. This involved a 60% potassium hydroxide (B78521) solution with acetone in a 0.1 mL mL⁻¹ ratio, a temperature of 55 °C, an extraction time of 36 minutes, a biomass-solvent ratio of 0.7 mg mL⁻¹, 250 W microwave power, and a 250 rpm stirring speed. mdpi.com Another study on microwave-assisted alkali-treated biomass reported a Lutein F yield of 20.69 ± 1.2 mg g⁻¹, significantly higher than the 6.35 ± 0.44 mg g⁻¹ obtained via conventional methods. mdpi.com

Accelerated Solvent Extraction (ASE-100) applied to marigold flowers achieved optimal Lutein F extraction at 80 °C, with a solid-to-liquid ratio of 1:30 (m/V, g:mL), a static extraction time of 10 minutes, three static cycles, and a 70% flush volume. scispace.com Ultrasound-assisted extraction (UAE) using sunflower oil as a solvent optimized Lutein F recovery to 21.23 mg/g, utilizing an ultrasonic intensity of 70 W/m², an extraction time of 12.5 minutes, and a solid-to-solvent ratio of 15.75%. nih.gov The use of "green solvents" like ethanol and water has also been optimized, with a study on spinach by-products predicting optimal Lutein F and chlorophyll (B73375) yields at 93% ethanol concentration, 4.3 hours extraction time, 43 °C, and a solvent-to-raw material ratio of 1/66. sci-hub.st Deep eutectic solvents (DES), such as a combination of choline (B1196258) chloride and glucose, have demonstrated superior Lutein F oleoresin yields (368.64 g/kg) compared to conventional solvents. aip.org Furthermore, liquefied dimethyl ether (DME) extraction from wet macroalgae Monostroma nitidum has shown promise, yielding 0.30 mg/g dry Lutein F, surpassing chloroform-methanol extraction from freeze-dried and cell-disrupted material. acs.org

The selection of solvents must consider their toxicity and environmental impact, leading to a growing interest in green solvents and biphasic water solvent mixtures. nih.gov

Table 1: Optimized Solvent-Based Extraction Conditions for Lutein F

| Source Material | Extraction Method | Key Parameters | Lutein F Yield | Citation |

| Scenedesmus sp. | Microwave-assisted binary phase solvent extraction (MABS) | 60% KOH/acetone (0.1 mL mL⁻¹), 55 °C, 36 min, 0.7 mg mL⁻¹ biomass-solvent, 250 W microwave, 250 rpm stirring | 11.92 mg/g | mdpi.com |

| Marigold Flower | Accelerated Solvent Extractor (ASE-100) | 80 °C, 1:30 (m/V) solid:liquid, 10 min static time, 3 static cycles, 70% flush | Optimal conditions | scispace.com |

| Marigold Petals | Ultrasound-assisted extraction (UAE) with sunflower oil | 70 W/m² ultrasonic intensity, 12.5 min, 15.75% solid:solvent | 21.23 mg/g | nih.gov |

| Spinach By-products | Ethanol/Water Green Extraction | 93% ethanol, 4.3 h, 43 °C, 1/66 solvent:raw material | Predicted high yield (70% recovery) | sci-hub.st |

| Monostroma nitidum (wet macroalgae) | Liquefied Dimethyl Ether (DME) Extraction | Simple method, no drying/cell disruption | 0.30 mg/g dry lutein | acs.org |

| Tagetes erecta L. (Marigold) | Deep Eutectic Solvents (DES) (Choline chloride + glucose) | Not specified for optimal yield; compared to conventional solvents | 368.64 g/kg (lutein oleoresin) | aip.org |

Saponification and Sonication Methods for Lutein F

Saponification: Saponification is a crucial sample preparation step for Lutein F, particularly when it exists in esterified forms in natural sources. wjpmr.comoup.comwikipedia.org The primary purpose of saponification is to hydrolyze Lutein F esters into free Lutein F and to remove interfering chlorophylls (B1240455). oup.comlongdom.orgscholarsresearchlibrary.comresearchgate.net Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most commonly used alkaline reagents, often in methanolic solutions. oup.comlongdom.orgscholarsresearchlibrary.comresearchgate.netmdpi.comshimadzu.com

Optimal saponification conditions vary depending on the source material and desired outcome. Typical reaction temperatures range from 45 °C to 75 °C, with reaction times spanning from 30 minutes to several hours, sometimes up to 4-5 hours for complete saponification. oup.comlongdom.orgscholarsresearchlibrary.comresearchgate.netmdpi.comshimadzu.com For example, a methanolic KOH solution (30% potassium hydroxide) can be slowly added to a lutein ester resin at 60-75°C and agitated for 4-5 hours to ensure complete saponification. longdom.org Another method involves incubating a marigold extract with a 10% ethanolic KOH solution at room temperature in the dark for 2 hours. mdpi.com For spinach, 0.5 mL of a 60 g/100 mL KOH solution can be used, heated at 70°C for 30 minutes. shimadzu.com While effective, high temperatures and prolonged processing times can lead to the degradation of Lutein F or the formation of undesirable isomeric compounds. oup.comwikipedia.orgscholarsresearchlibrary.com Enzymatic saponification offers an alternative approach to enhance xanthophyll extraction. scholarsresearchlibrary.com

Table 2: Saponification Conditions for Lutein F Esters

| Source/Substrate | Reagent | Temperature | Time | Notes | Citation |

| Pre-concentrated Lutein Ester Resin | 30% aqueous KOH in isopropanol | 60-75 °C | 4-5 hours | Ensures complete saponification | longdom.org |

| Marigold Extract | 10% ethanolic KOH solution | Room temperature | 2 hours | Performed in the dark | mdpi.com |

| Spinach | 60 g/100 mL KOH solution | 70 °C | 30 minutes | Followed by cooling to room temperature | shimadzu.com |

| Lutein Ester (general) | Methanolic KOH | Various (e.g., 40% KOH at 75°C) | Various | High temperature/long time can cause degradation/isomerization | scholarsresearchlibrary.com |

| Lutein/Zeaxanthin (B1683548) Esters | 10 N KOH or Methanol NaOH | 45 °C (KOH) or 60 °C (MeOH NaOH) | 30 minutes | Saponification can contribute to carotenoid loss | oup.com |

Sonication Methods: Sonication, or ultrasonic extraction, utilizes high-frequency sound waves to disrupt cellular structures, thereby facilitating the release of Lutein F into the extraction solvent. mdpi.comoup.comgoogle.comsaspublishers.com This method has been applied to various Lutein F sources, including microalgae (Chlorella salina, Chlorella pyrenoidosa), collard, and corn. mdpi.comnih.govgoogle.comsaspublishers.comacs.org

Typical sonication conditions include temperatures around 40 °C, extraction times of approximately 30 minutes, and frequencies of 35 kHz. mdpi.comsaspublishers.com Ultrasonic power can range from 700 W to 1000 W. saspublishers.comacs.org Ultrasonic extraction has been shown to reduce extraction time and increase Lutein F yield compared to conventional methods. mdpi.comnih.govsaspublishers.comacs.org It can also be effectively combined with other extraction techniques, such as microwave-assisted extraction or subcritical CO2 extraction, to further enhance efficiency. mdpi.comacs.org For instance, ultrasound-enhanced subcritical CO2 extraction (USCCE) achieved a maximal Lutein F yield of 124.01 mg/100 g crude material from Chlorella pyrenoidosa under optimal conditions of 27 °C, 21 MPa pressure, 1.5 mL/g ethanol cosolvent, and 1000 W ultrasound power. acs.org

Chromatographic and Spectroscopic Analysis of Lutein F

Following extraction and sample preparation, advanced analytical techniques are employed for the precise quantification and identification of Lutein F and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Lutein F Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized and highly effective technique for the separation and quantification of Lutein F due to its sensitivity and specificity. akjournals.comglobalresearchonline.netnih.govsciencescholar.usresearchgate.netisfcppharmaspire.com

Key Chromatographic Parameters:

Columns: Reversed-phase C18 columns are predominantly used. Examples include Supel Cosil-LC8 (25cmX 4.6mm, 5μm), Inertsil ODS C18 (150 x 4.6 mm, 5µ), Waters C18 (50 mm × 4.6 mm, 5 μm), and YMC carotenoid (150 × 4.6 mm, 3 µm). scholarsresearchlibrary.comshimadzu.comsciencescholar.usresearchgate.netisfcppharmaspire.com A Primesep B mixed-mode stationary phase column can also be used. sielc.com

Mobile Phases: Various solvent systems are employed, often involving acetonitrile (B52724) (ACN), methanol (MeOH), water, and ethyl acetate. Common combinations include ACN:MeOH:Water:Ethyl Acetate (70:9.6:0.4:20), ACN:H2O (97.5:2.5) with ACN:DCM (70:30), and water:acetonitrile (10:90% v/v) for isocratic elution. scholarsresearchlibrary.comsciencescholar.usresearchgate.net Gradient elution programs utilizing ACN-MeOH (75/20 v/v, 15 mM ammonium (B1175870) acetate) and ethanol are also reported. shimadzu.com

Flow Rates: Typically, flow rates are maintained at 1.0 mL/min. shimadzu.comsciencescholar.usresearchgate.netisfcppharmaspire.com

Detection: UV-Vis detection is the standard method, with Lutein F typically monitored at wavelengths around 440-450 nm. Specific detection wavelengths include 442 nm, 445 nm, 446 nm, 450 nm, and 472 nm. aip.orgscholarsresearchlibrary.comshimadzu.comsciencescholar.usresearchgate.netisfcppharmaspire.comsielc.comfao.org Diode array detectors provide comprehensive spectral information. fao.org

Quantification: Quantification is achieved by comparing the peak areas of Lutein F in samples to those of known Lutein F standards, establishing a standard curve. scholarsresearchlibrary.comshimadzu.comfao.org

Retention Time: The retention time for Lutein F varies based on the specific HPLC method and column, but it remains consistent within a validated method, allowing for reliable identification (e.g., 7.2 min or 7.91 ± 0.02 min). sciencescholar.usisfcppharmaspire.com

HPLC has been successfully applied to quantify Lutein F in diverse matrices, including marigold flowers, spinach, and human and rat plasma samples. scispace.comscholarsresearchlibrary.comshimadzu.comakjournals.com It is also capable of differentiating various Lutein F isomers. akjournals.comnih.gov

Table 3: Representative HPLC Conditions for Lutein F Analysis

| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Application | Citation |

| C18 (250x4.6mm, 5µm) | Acetonitrile:Methanol:Water:Ethyl Acetate (70:9.6:0.4:20) | 1.0 | 446 | General Lutein F quantification | researchgate.net |

| C18 (150x4.6mm, 5µm) | Water:Acetonitrile (10:90% v/v) (Isocratic) | 1.0 | 442 | Lutein F in bulk and capsule dosage forms | sciencescholar.us |

| C18 (50x4.6mm, 5µm) | Acetonitrile:Butane-1-ol:Dichloromethane (70:30:5 v/v) | 1.0 | 472 | Simultaneous estimation with lycopene (B16060) and β-carotene | isfcppharmaspire.com |

| YMC carotenoid (150x4.6mm, 3µm) | ACN-MeOH (75/20 v/v, 15 mM ammonium acetate) and Ethanol (Gradient) | 1.0 | 445 | Lutein F in fresh spinach | shimadzu.com |

| Supel Cosil-LC8 (25cmX 4.6mm, 5μm) | ACN:H2O (97.5:2.5) and ACN:DCM (70:30) | Not specified | Not specified (UV-Vis) | Lutein F content after saponification | scholarsresearchlibrary.com |

Mass Spectrometry (MS) for Lutein F and Metabolite Identification

Mass Spectrometry (MS) offers unparalleled sensitivity and specificity for the detection, quantification, and structural elucidation of Lutein F and its various metabolites. akjournals.comnih.govcreative-proteomics.comcsic.esresearchgate.netmdpi.compreprints.org

Common MS Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is highly sensitive and specific for the detection and quantification of Lutein F in complex samples, including plasma and other biological matrices. akjournals.comnih.govcreative-proteomics.comcsic.esresearchgate.netmdpi.compreprints.org Advanced instruments like the Thermo Fisher Scientific Q-Exactive series and Agilent 1290 Infinity II LC are utilized. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also an effective method for the analysis of Lutein F. creative-proteomics.com Instruments such as the Agilent 7890B GC and the Thermo Fisher Scientific ISQ EC MS are employed. creative-proteomics.com

Ionization Modes and Characteristic Fragments: Atmospheric Pressure Chemical Ionization (APCI) is a common ionization mode. akjournals.comcreative-proteomics.comcsic.es Positive ion mode is also frequently reported. researchgate.netmdpi.compreprints.org Lutein F typically exhibits a protonated molecule [M+H]⁺ at m/z 569.4 and a radical ion M•⁺ at m/z 568.4. researchgate.netmdpi.compreprints.org Characteristic fragmentation patterns include the loss of one or two water molecules, resulting in fragments at m/z 551.4 [M+H-18]⁺ and m/z 533.4 [M+H-18-18]⁺, respectively. mdpi.compreprints.org Other characteristic fragments for Lutein F have been detected at m/z 119.08582 and m/z 145.10135. researchgate.net For quantification in plasma, specific ion transitions, such as m/z 567.5 > 549.4, are used. akjournals.com

Metabolite Identification: MS is indispensable for identifying Lutein F oxidation products and metabolites in various tissues. Research has identified Lutein F metabolites and oxidative products in human retina, liver, plasma, and intestine. akjournals.comnih.govcreative-proteomics.comcsic.es Examples of identified metabolites include 3-hydroxy-beta,epsilon-caroten-3'-one, 3'-epilutein, lutein diepoxide, zeaxanthin, and anhydrolutein. nih.govcreative-proteomics.com

Table 4: Characteristic MS Data for Lutein F

| Ion/Fragment | m/z Value | Description | Citation |

| [M+H]⁺ | 569.4 | Protonated molecule | researchgate.netmdpi.compreprints.org |

| M•⁺ | 568.4 | Radical ion | researchgate.net |

| [M+H-18]⁺ | 551.4 | Loss of one water molecule | mdpi.compreprints.org |

| [M+H-18-18]⁺ | 533.4 | Loss of two water molecules | mdpi.compreprints.org |

| Characteristic fragments | 119.08582, 145.10135 | Specific to Lutein F | researchgate.net |

UV-Vis Detection and Spectrophotometric Analysis of Lutein F

UV-Vis spectrophotometry is a fundamental spectroscopic method for Lutein F analysis, leveraging its distinctive light-absorbing properties due to its conjugated double bonds (polyene chain). wikipedia.orgglobalresearchonline.netfao.orgrjptonline.orgiyte.edu.trresearchgate.net Lutein F characteristically absorbs blue light, appearing yellow at low concentrations and orange-red at higher concentrations. wikipedia.org

Maximum Absorbance (λmax): The maximum absorption wavelength (λmax) for Lutein F is consistently reported around 440-450 nm. Specific reported λmax values include:

Approximately 445 nm. researchgate.netshimadzu.comglobalresearchonline.netrjptonline.orgnih.gov

444 nm and 471 nm (major peaks). rjptonline.org

446 nm. scholarsresearchlibrary.comresearchgate.netfao.org

486 nm (observed in olive oil, potentially influenced by matrix). iyte.edu.tr

442 nm. sciencescholar.us

Applications:

Quantification: The absorbance measured by UV-Vis spectrophotometry is directly proportional to the concentration of Lutein F, allowing for quantification using standard curves. scholarsresearchlibrary.comglobalresearchonline.netrjptonline.org

Purity Confirmation: UV-Vis spectroscopy can be used to confirm the purity of Lutein F esters. scholarsresearchlibrary.com

Stability Monitoring: It is a valuable tool for monitoring the stability of Lutein F extracts under various storage conditions, such as different temperatures and light exposure. rjptonline.org

Supporting Research: UV-Vis spectra are used to support findings in photo-oxidation studies of Lutein F. creative-proteomics.com

Carotenoid Confirmation: A simple chemical test involving the addition of sodium nitrite (B80452) and sulfuric acid, which causes the color of the pigment solution to disappear, can confirm the presence of carotenoids like Lutein F. globalresearchonline.netfao.org

While UV-Vis detection is straightforward and widely accessible, it can be less specific than HPLC or MS when analyzing complex mixtures, as other pigments, such as chlorophylls and other carotenoids, may absorb in similar wavelength ranges. sci-hub.stiyte.edu.tr

Table 5: Characteristic UV-Vis Absorption Maxima for Lutein F

| Solvent/Matrix | Wavelength (nm) | Notes | Citation |

| Chloroform/ethanol (1:9) | ca. 445 | nih.gov | |

| General | 445 | Characteristic absorption | researchgate.netshimadzu.comglobalresearchonline.netrjptonline.org |

| Hexane | 446 | Extinction coefficient of 2671 for 1% solution | scholarsresearchlibrary.com |

| Acetone | 446 | For a 2 mg/L solution | fao.org |

| Not specified | 444, 471 | Two major peaks | rjptonline.org |

| Not specified | 442 | For RP-HPLC UV detection | sciencescholar.us |

| Olive oil | 486 | May be influenced by matrix | iyte.edu.tr |

In Vitro Experimental Models for Lutein Mechanistic Studies

In vitro models provide controlled environments to dissect the molecular mechanisms underlying Lutein's biological activities. These systems allow for precise manipulation of cellular conditions and direct observation of Lutein's impact on specific cell types.

Various cell culture systems are extensively utilized to investigate the effects of Lutein. Retinal pigment epithelial (RPE) cells, such as the ARPE-19 cell line, are a prominent model for studying Lutein's protective effects against oxidative damage and inflammation, particularly relevant to age-related macular degeneration (AMD). acs.orgacs.orgacs.org Studies using 3D RPE monolayer models have demonstrated Lutein's capability to mitigate oxidative stress induced by hydrogen peroxide (H₂O₂), maintain cell viability, reduce reactive oxygen species (ROS) levels, and sustain phagocytosis function. acs.org Lutein has also been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in ARPE-19 cells, a key mechanism for antioxidant defense. acs.org

Microglial cells, such as the BV-2 cell line, are employed to explore Lutein's anti-inflammatory properties in the central nervous system. Research indicates that Lutein can reduce pro-inflammatory cytokines like TNF-α and increase anti-inflammatory cytokines like IL-10 in microglia under stress stimuli. explorationpub.comnih.govresearchgate.net

Cancer cell lines, including human gastric cancer cells (e.g., AGS, MKN-74, MKN-1, SNU-668), are used to investigate Lutein's potential anti-cancer effects. In these models, Lutein has been observed to induce apoptosis and significantly decrease cell viability in a dose-dependent manner. nih.govmdpi.com Lutein's toxic and inhibitory effects have also been reported in cervical, prostate, breast, and hepatic cancer cell lines. mdpi.com

Other relevant cell lines include:

HT22 neuronal cells : Used to demonstrate Lutein's protective effects against glutamate-induced apoptosis and oxidative stress. nih.gov

Müller cells (rat rMC-1) : Employed to show that Lutein improves cell viability and enhances survival under hypoxic conditions. plos.org

Human peripheral blood mononuclear cells (PBMCs) and human umbilical vein endothelial cells (HUVECs) : Used to study Lutein's anti-inflammatory effects. explorationpub.com

HEI-OC1 auditory cell line : Utilized to evaluate Lutein's protective effects against cisplatin-induced ototoxicity. csic.es

Mesenchymal Stem Cells (MSCs) : Lutein has been shown to alleviate senescence in MSCs by suppressing inflammation. mdpi.com

The assessment of Lutein's effects on cellular viability and function involves several key parameters:

Cellular Viability : Lutein's impact on cell survival is a primary measure. In RPE cells, Lutein pretreatment at 0.5 µM significantly increased cell viability, nearly restoring it to control levels after H₂O₂-induced damage. However, higher concentrations (1.0 and 2.0 µM) showed reversal effects, potentially due to cytotoxicity from carotenoid-derived aldehydes. acs.org Similarly, Lutein improved viability in Müller cells exposed to cobalt (II) chloride-induced hypoxia and in HT22 neuronal cells against glutamate (B1630785) toxicity. nih.govplos.org Conversely, in gastric cancer cell lines (AGS, MKN-74, MKN-1, SNU-668), Lutein treatment (5-20 µM) decreased cell viability in a dose-dependent manner, indicating pro-apoptotic effects in these cells. nih.govmdpi.com

Reactive Oxygen Species (ROS) Levels : Lutein's antioxidant capacity is often evaluated by its ability to modulate intracellular ROS. In RPE cells, Lutein significantly inhibited H₂O₂-induced intracellular oxidative stress. acs.org Lutein also reduced ROS levels in HT22 neuronal cells and in various in vitro models of oxidative stress. nih.govresearchgate.netnih.gov Interestingly, in gastric cancer cells, Lutein at higher concentrations (20 µM) was observed to increase ROS levels, suggesting a pro-oxidant activity that contributes to cancer cell death. nih.govmdpi.com

Inflammatory Markers : Lutein's anti-inflammatory effects are assessed by measuring the expression and activity of various inflammatory mediators. Studies show that Lutein can suppress the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, and inhibit the activation of signaling pathways like NF-κB and COX-2 in RPE cells, microglia, and PBMCs. acs.orgexplorationpub.comnih.govresearchgate.netarvojournals.orgnih.gov For instance, in 3D RPE models, Lutein modulated the NLRP3 inflammasome, leading to a significant decrease in pro-inflammatory cytokines IL-1β and IL-18. acs.org

Antioxidant Enzyme Activity : Lutein enhances the activity of endogenous antioxidant enzymes. It promotes the activation of Nrf2, which leads to the expression of Nrf2-target antioxidant genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), glutathione (B108866) S-transferase (GST), superoxide (B77818) dismutase (SOD), and catalase. acs.orgnih.govnih.govplos.orgmdpi.com

Apoptosis and Cell Function : Lutein has been shown to attenuate apoptosis in RPE cells, Müller cells, and HT22 cells, often by regulating intrinsic apoptotic pathways (e.g., modulating Bax/Bcl-2 ratio and cleaved caspase 3). researchgate.netnih.govplos.org In contrast, Lutein induces apoptosis in cancer cells through mechanisms involving NADPH oxidase-mediated ROS production and subsequent NF-κB activation. nih.govmdpi.com Lutein also helps maintain phagocytosis and barrier function in 3D RPE models. acs.org

Here is a summary of Lutein's effects on cellular viability and function in in vitro models:

| Cell Type / Model | Condition / Challenge | Lutein Effect | Key Findings | Source |

| RPE Cells (3D model) | H₂O₂-induced oxidative stress | Increased viability, reduced ROS, maintained phagocytosis & barrier function, modulated NLRP3 inflammasome | 0.5 µM Lutein showed remarkable protective effect; decreased IL-1β and IL-18. | acs.org |

| RPE Cells (ARPE-19) | Oxidative damage | Activated Nrf2 pathway | Enhanced expression of Nrf2 target genes (NQO1, GCLm, HO-1). | acs.orgacs.org |

| Microglia (BV-2 cells) | H₂O₂-induced stress | Increased IL-10, decreased TNF-α | Suggests anti-inflammatory action. | explorationpub.com |

| Gastric Cancer Cells (AGS, MKN-74, MKN-1, SNU-668) | None (basal) | Decreased viability, induced apoptosis, increased ROS | Dose-dependent reduction in viable cells; 20 µM Lutein increased ROS levels. | nih.govmdpi.com |

| HT22 Neuronal Cells | Glutamate-induced cytotoxicity | Increased viability, reduced ROS, inhibited apoptosis | Lutein (10 µM) reversed glutamate-induced cell death and ROS elevation. | nih.gov |

| Müller Cells (rat rMC-1) | Cobalt (II) Chloride-induced hypoxia | Increased viability, enhanced cell survival, attenuated apoptosis & autophagy | Reduced LDH release, modulated Bcl-2/Bax ratio, suppressed autophagosome formation. | plos.org |

| Mesenchymal Stem Cells (MSCs) | Senescence | Alleviated senescence, suppressed inflammation | Downregulated NF-κB and NLRP3, upregulated Clock gene. | mdpi.com |

| HEI-OC1 Auditory Cells | Cisplatin ototoxicity | Reduced cytotoxicity | Lutein (60-80 mM) significantly reduced cisplatin-induced cytotoxicity. | csic.es |

In Vivo Animal Models in Lutein Research

In vivo animal models are critical for understanding Lutein's effects within a complex biological system, including its distribution, metabolism, and impact on disease progression.

Murine models (mice and rats) are widely used to study Lutein's role in oxidative stress and inflammation, particularly in the context of various diseases:

Oxidative Stress and Inflammation : Lutein consistently demonstrates antioxidant and anti-inflammatory properties in murine models. In rats with severe traumatic brain injury (STBI), Lutein administration suppressed the expression of inflammatory mediators (IL-1β, IL-6, monocyte chemoattractant protein-1 (MCP-1)) and reduced serum ROS levels. explorationpub.comnih.govresearchgate.net In a mouse model of D-galactose-induced liver injury, Lutein treatment decreased inducible nitric oxide synthase (iNOS) levels. nih.gov Lutein also alleviated arsenic pollutant-induced hepatotoxicity in mice by increasing Nrf2 signaling-related antioxidant enzymes and reducing ROS and malondialdehyde (MDA) levels. nih.gov

Atherosclerosis : In atherosclerosis-prone mice, Lutein supplementation has been shown to reduce the inflammatory response of monocytes to oxidized LDL and prevent the development of atherosclerotic lesions. explorationpub.comnih.gov A Lutein-rich diet reduced oxidized LDL concentrations, MDA, and cytokine production in aortic tissue of guinea pig models, preventing atherosclerosis. explorationpub.com

Osteoporosis : Ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, showed increased oxidative stress and inflammatory responses (NF-κB activation, increased TNF-α, IL-6, IL-8). Lutein treatment significantly reduced these markers and osteoclast-specific markers, indicating its protective role against osteoporosis. mdpi.comnih.govnih.gov In hindlimb-unloaded (HLU) mice, a model for disuse-induced bone loss, Lutein maintained bone mass by inhibiting bone resorption and promoting bone formation, partly through the inhibition of the NF-κB pathway. nih.gov

Ocular Diseases : Lutein has shown significant protective effects in various murine models of ocular diseases. In a mouse model of lipopolysaccharide (LPS)-induced uveitis, Lutein administration reduced inflammation by downregulating inflammatory responses. arvojournals.orgnih.gov In models of retinal ischemia/reperfusion (I/R) injury, Lutein reduced oxidative stress, inflammation, and apoptosis, preserving retinal function. plos.orgarvojournals.org Furthermore, in a mouse model of retinitis pigmentosa (rd10 mice), Lutein delayed photoreceptor degeneration, improved visual behavior and acuity, and reduced reactive gliosis of Müller cells. nih.gov Lutein supplementation also decreased retinal inflammation and functional deficits in a genetic model for diabetic retinopathy. nih.gov

Other Applications : Lutein has also been evaluated in Wistar rat models for cisplatin-induced ototoxicity, demonstrating protective effects. csic.es

Here is a summary of Lutein's effects in murine models:

| Animal Model | Condition / Challenge | Lutein Effect | Key Findings | Source |

| Rats (STBI) | Severe traumatic brain injury | Suppressed inflammatory mediators, reduced ROS | Downregulated IL-1β, IL-6, MCP-1; lowered serum ROS. | explorationpub.comnih.govresearchgate.net |

| Mice | D-galactose-induced liver injury | Decreased iNOS levels | Reduced inflammatory markers in liver. | nih.gov |

| Mice | Arsenic pollutant-induced hepatotoxicity | Alleviated hepatotoxicity | Increased Nrf2 signaling, reduced ROS and MDA. | nih.gov |

| Atherosclerosis-prone mice | Oxidized LDL | Reduced inflammatory response, prevented atherosclerosis | Decreased monocyte inflammation, reduced oxidized LDL, MDA, and cytokine production. | explorationpub.comnih.gov |

| Guinea pigs | Hypercholesterolemic diet | Reduced oxidative stress & inflammation in liver & eyes | Lowered MDA, IL-1β, TNF-α; increased GSH. | explorationpub.comnih.gov |

| OVX rats | Osteoporosis | Reduced oxidative stress & inflammatory responses | Decreased lipid peroxidation, ROS, NF-κB activation, TNF-α, IL-6, IL-8. | mdpi.comnih.gov |

| HLU mice | Disuse-induced bone loss | Maintained bone mass | Inhibited bone resorption, promoted bone formation, partly via NF-κB inhibition. | nih.gov |

| Mice | LPS-induced uveitis | Reduced inflammation | Downregulated inflammatory responses. | arvojournals.orgnih.gov |

| Mice/Rats | Retinal Ischemia/Reperfusion injury | Reduced oxidative stress, inflammation, apoptosis | Preserved retinal function, decreased MDA, increased glutathione. | plos.orgarvojournals.org |

| rd10 mice | Retinitis pigmentosa | Delayed photoreceptor degeneration | Improved visual behavior, acuity, ERG responses; reduced Müller cell gliosis. | nih.gov |

| Rats | Cisplatin ototoxicity | Protective effects | Reduced hearing loss and morphological changes. | csic.es |

| Genetic model for diabetic retinopathy | Early diabetic retinopathy | Decreased retinal inflammation & functional deficits | Long-term supplementation showed protective effects. | nih.gov |

Non-human primate models, particularly the rhesus macaque (Macaca mulatta), are considered highly relevant for Lutein research due to their unique metabolic similarities with humans, especially concerning Lutein accumulation in the retina and brain. mdpi.comnih.govdntb.gov.uanih.govscispace.com Unlike most other experimental animal models, primates selectively accumulate Lutein and zeaxanthin in their macula and brain. mdpi.comnih.gov

Lutein Distribution : Studies in rhesus macaques have shown that Lutein is the predominant carotenoid found in all brain regions tested, including the prefrontal cortex (PFC), cerebellum (CER), striatum (ST), and hippocampus (HC). mdpi.comnih.gov Lutein accumulates in various subcellular membranes within these brain regions, such as nuclear, myelin, mitochondrial, and neuronal plasma membranes. nih.gov This preferential accumulation in primate brain, despite not always being the predominant dietary carotenoid, suggests an important functional role. mdpi.comnih.gov Infant rhesus macaques fed Lutein-supplemented formula showed enhanced Lutein tissue deposition in the occipital cortex, hippocampus, and striatum compared to unsupplemented groups. nih.gov

Lutein Function : The accumulation of Lutein in primate brain is positively correlated with cognitive function in humans. mdpi.com In adult rhesus macaques, mitochondrial Lutein in the prefrontal cortex and striatum was inversely related to docosahexaenoic acid (DHA) oxidation products, supporting the hypothesis that Lutein contributes to antioxidant functions in the brain. nih.gov Studies on rhesus monkeys fed carotenoid-deficient diets demonstrated the absence of normal yellow macular pigmentation and the presence of macular drusen, highlighting the protective effects of Lutein on retinal structure and health. mdpi.com

Here is a summary of Lutein's distribution and function in non-human primate models:

| Model (Rhesus Macaque) | Aspect Studied | Key Findings | Source |

| Adult Rhesus Macaques | Brain distribution | Lutein is the predominant carotenoid in all brain regions (PFC, CER, ST, HC). Accumulates in nuclear, myelin, mitochondrial, and neuronal plasma membranes. | mdpi.comnih.gov |

| Adult Rhesus Macaques | Brain function (antioxidant) | Mitochondrial Lutein inversely related to DHA oxidation products in PFC and ST, indicating antioxidant role. | nih.gov |

| Infant Rhesus Macaques | Tissue deposition | Supplemented formula enhanced Lutein deposition in occipital cortex, hippocampus, and striatum. | nih.gov |

| Rhesus Macaques | Retinal health | Carotenoid-deficient diets led to absence of macular pigment and presence of macular drusen, showing protective effects of Lutein. | mdpi.com |

Stable Isotope Tracing for Lutein Flux and Metabolism Studies

Stable isotope tracing is a powerful and advanced methodology used to investigate the dynamic aspects of Lutein's flux, localization, and metabolism within biological systems. This technique involves administering isotopically labeled Lutein (e.g., ¹³C-Lutein) and monitoring the fate of these labeled atoms through metabolic pathways. mdpi.comnih.govmdpi.com

Principles and Applications : Stable isotope tracing allows for the unambiguous tracking of carbon, nitrogen, and hydrogen atoms as they move through various metabolic pathways. nih.gov This provides a detailed view of organ and systemic metabolism, enabling researchers to distinguish between endogenous pools of Lutein and those ingested from external sources. mdpi.com It is particularly valuable for analyzing specific metabolic pathway activity by observing the labeling patterns of downstream metabolites. mdpi.com

Methodological Advantages : This approach overcomes limitations of conventional metabolomics, which primarily focuses on metabolite abundances, by providing insights into the rates of production and consumption within metabolic networks. mdpi.com It is crucial for understanding how Lutein is absorbed, distributed to specific tissues (like the retina and brain), metabolized into derivatives, and ultimately cleared from the body. mdpi.com

Analytical Techniques : The analysis of stable isotope tracers often relies on highly sensitive and quantitative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including advanced forms like stable isotope-resolved metabolomics (SIRM). nih.govmdpi.comnih.gov These methods allow for the detection and quantification of minute levels of isotopic enrichment in Lutein and its metabolites, even when present in low concentrations in various tissues. mdpi.comnih.gov

Research Impact : The application of stable isotope tracing to Lutein research allows for a deeper understanding of its pharmacokinetics and the molecular mechanisms by which it exerts its biological effects. This methodology is vital for characterizing how Lutein modulates cellular metabolism, which is particularly relevant for its potential roles in health and disease. mdpi.com

Lutein F in Specific Biological Contexts Mechanistic Focus

Retinal and Ocular System Lutein (B1675518) F Research

Lutein F plays a crucial role in maintaining ocular health, primarily through its presence in the macular pigment of the retina. Its protective mechanisms are multifaceted, encompassing blue light filtration, prevention of oxidative damage, and modulation of inflammatory responses.

Blue Light Filtering and Photoprotective Mechanisms of Lutein Fmdpi.comarvojournals.orgnih.govarvojournals.org

Lutein F, along with its isomer zeaxanthin (B1683548), constitutes the macular pigment, which is highly concentrated in the foveal region of the human retina tandfonline.comarvojournals.orgmdpi.comnih.gov. This pigment acts as a natural intrinsic filter against potentially harmful short-wavelength blue light, a significant contributor to photo-oxidative damage in ocular tissues tandfonline.comwikipedia.orgarvojournals.orgnih.govarvojournals.orgmdpi.comcorconinternational.comresearchgate.netcmaj.ca. Studies indicate that Lutein F can absorb a substantial portion of blue light, with epidemiological evidence suggesting a reduction in blue light intensity by 40%–90% cmaj.ca.

The photoprotective efficacy of Lutein F is enhanced by its amphiphilic molecular structure, which facilitates its strategic localization within cell membranes, including the thylakoid membrane tandfonline.comnih.gov. This positioning allows Lutein F to effectively intercept blue light before it can induce photochemical damage to photoreceptor cells and the retinal pigment epithelium (RPE) arvojournals.orgnih.govcorconinternational.comcmaj.ca. Beyond direct absorption, Lutein F also contributes to photoprotection by quenching the excited triplet states of potent photosensitizers and physically quenching singlet oxygen, thereby preventing the formation of reactive oxygen species (ROS) and subsequent cellular damage tandfonline.comnih.govnih.gov.

Lutein F in Oxidative Damage Prevention in Ocular Tissuesmdpi.comarvojournals.orgarvojournals.orgfoodb.ca

Lutein F is recognized as a potent antioxidant, crucial for neutralizing free radicals that contribute to cellular damage and aging in ocular tissues drugbank.comarvojournals.orgmdpi.comcorconinternational.comcmaj.ca. Its antioxidant action is fundamental in mitigating oxidative stress, a key factor in the pathogenesis of age-related macular degeneration (AMD) and cataracts drugbank.comarvojournals.orgmdpi.comcorconinternational.comcmaj.canih.govarvojournals.org.

The mechanisms by which Lutein F prevents oxidative damage include direct scavenging of reactive oxygen species (ROS) and lipid peroxy radicals drugbank.comarvojournals.orgarvojournals.orgmdpi.comresearchgate.netnih.govarvojournals.org. Research has demonstrated that Lutein F treatment can reduce ROS levels and reverse the downregulation of critical antioxidant enzymes such as superoxide (B77818) dismutase 2 (SOD2), heme oxygenase-1 (HO-1), and catalase in retinal pigment epithelial cells nih.gov. Furthermore, studies have shown that Lutein F attenuates lipid peroxidation and enhances endogenous antioxidant capacity following ischemia/reperfusion injury in the retina arvojournals.org. This comprehensive antioxidant capacity helps to protect the structural integrity of ocular tissues and reduce the risk of degenerative eye diseases.

Modulation of Retinal Inflammatory Responses by Lutein Ffoodb.cafrontiersin.orgarvojournals.orgnih.govexplorationpub.com

Beyond its antioxidant and photoprotective roles, Lutein F exhibits significant anti-inflammatory properties within ocular tissues arvojournals.orgcorconinternational.comresearchgate.netnih.govarvojournals.orgnih.govbmj.commdpi.comarvojournals.orgmedchemexpress.comnih.gov. Inflammatory responses are increasingly recognized as critical factors in the progression of various retinal diseases, including AMD and diabetic retinopathy.

Lutein F modulates inflammation by reducing ROS levels, which in turn inhibits the activation of key inflammatory signaling pathways such as Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) arvojournals.orgnih.govarvojournals.orgnih.govarvojournals.orgmedchemexpress.com. This inhibition leads to a suppression in the expression of pro-inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) nih.govarvojournals.orgnih.govmdpi.comarvojournals.org.

In models of diabetic retinopathy, Lutein F treatment has been shown to suppress microglial reactivity and downregulate vascular endothelial growth factor (VEGF) expression, both of which are implicated in the inflammatory pathology of the disease mdpi.com. Furthermore, Lutein F can prevent the decrease in rhodopsin protein levels, inhibit the induction of glial fibrillary acidic protein (GFAP) expression (a marker of Müller cell gliosis), and preserve visual function during retinal inflammation arvojournals.orgmedchemexpress.comocl-journal.org. Data from cultured RPE cells indicate that Lutein F modulates inflammatory responses to photo-oxidation, partly by protecting the proteasome from oxidative inactivation bmj.com.

Table 1: Effects of Lutein F on Inflammatory Markers in Ocular Tissues

| Inflammatory Marker/Pathway | Effect of Lutein F | Reference |

| ROS levels | Reduced | arvojournals.orgnih.govarvojournals.orgnih.govarvojournals.orgmedchemexpress.com |

| STAT3 activation | Inhibited | arvojournals.orgnih.govnih.govmedchemexpress.com |

| NF-κB activation | Inhibited | arvojournals.orgnih.govarvojournals.orgnih.govarvojournals.orgmedchemexpress.com |

| IL-1β expression | Suppressed | nih.govnih.govarvojournals.org |

| IL-6 expression | Suppressed | nih.govarvojournals.orgnih.govarvojournals.org |

| MCP-1 expression | Suppressed | nih.govbmj.comarvojournals.org |

| TNF-α expression | Suppressed | nih.govarvojournals.orgnih.govmdpi.comarvojournals.org |

| COX-2 expression | Suppressed | nih.govnih.gov |

| iNOS expression | Suppressed | nih.govnih.gov |

| Microglial reactivity | Suppressed | mdpi.com |

| VEGF upregulation | Attenuated | mdpi.com |

| Rhodopsin protein levels | Preserved | arvojournals.orgmedchemexpress.comocl-journal.org |

| GFAP expression | Prevented | arvojournals.orgmedchemexpress.com |

Central Nervous System Lutein F Research

Beyond its well-established ocular benefits, Lutein F has garnered increasing attention for its significant roles within the central nervous system (CNS), where it exhibits neuroprotective properties.

Lutein F Accumulation and Distribution in Brain Tissuesnih.govarvojournals.orgocl-journal.org

A notable characteristic of Lutein F is its preferential accumulation in human brain tissue, a phenomenon observed despite its lower abundance in plasma compared to other carotenoids mdpi.comnih.govnih.gov. Compositional analyses of centenarian brains have revealed that Lutein F is the predominant carotenoid in the brain, accounting for over 59% of the total carotenoids across various brain regions. Higher concentrations of Lutein F have been specifically identified in the auditory and occipital cortices.